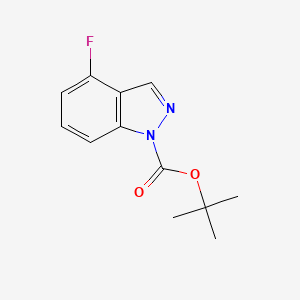

1-Boc-4-fluoro-1H-indazole

描述

1-Boc-4-fluoro-1H-indazole is a fluorinated indazole derivative protected by a tert-butoxycarbonyl (Boc) group at the 1-position. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry, by shielding reactive sites. The 4-fluoro substitution on the indazole ring introduces electronic effects that influence reactivity and intermolecular interactions.

属性

IUPAC Name |

tert-butyl 4-fluoroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJFERPCGZDBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Boc-4-fluoro-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole structure . The Boc protecting group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 1-Boc-4-fluoro-1H-indazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.

Major Products Formed:

Nucleophilic Substitution: Substituted indazole derivatives.

Deprotection: 4-fluoro-1H-indazole.

科学研究应用

1-Boc-4-fluoro-1H-indazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.

Materials Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.

Chemical Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

作用机制

The mechanism of action of 1-Boc-4-fluoro-1H-indazole depends on its specific application. In medicinal chemistry, indazole derivatives often act by inhibiting specific enzymes or receptors. For example, they can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .

相似化合物的比较

Research Findings and Trends

- Inhibition Performance : Fluorinated indazoles with electron-withdrawing groups exhibit enhanced corrosion inhibition, with 4-bromo-1H-indazole outperforming 4-fluoro-1H-indazole in acidic environments .

- Biological Activity : Substitutions at the 4-position (e.g., fluoro in 1,3-dimethyl-1H-indazol-6-yl) are critical in kinase inhibitors, improving target selectivity and potency .

生物活性

1-Boc-4-fluoro-1H-indazole is a fluorinated indazole derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 4-position of the indazole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and comparative analysis with related compounds.

The specific biological targets and mechanisms of action for this compound are not extensively documented in the literature. However, indazole derivatives are known to exhibit a range of pharmacological activities, including:

- Anticancer Activity : Indazole derivatives have shown promise in inhibiting cancer cell growth.

- Antihypertensive Effects : Some compounds within this class can modulate blood pressure.

- Anti-inflammatory Properties : They may influence inflammatory pathways.

- Antibacterial Activity : Certain derivatives exhibit activity against bacterial strains.

The fluorine atom in this compound can enhance its reactivity and interaction with biological molecules, potentially influencing its pharmacological profile .

Pharmacological Studies

Recent studies have highlighted the potential anticancer properties of indazole derivatives. For instance, a study on new indazol-pyrimidine-based derivatives demonstrated significant cytotoxic activity against various cancer cell lines, showing IC50 values lower than standard treatments . Although specific data for this compound is limited, its structural similarities suggest it may exhibit comparable activities.

Table 1: Cytotoxic Activity of Indazole Derivatives

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Features | Biological Activity |

|---|---|---|

| 4-fluoro-1H-indazole | Lacks Boc group | More reactive; potential anticancer activity |

| 1-Boc-1H-indazole | Lacks fluorine atom | Different electronic properties |

The combination of the Boc protecting group and the fluorine atom in this compound confers unique stability and reactivity, making it a valuable intermediate in drug synthesis.

Case Studies

While direct case studies specifically focusing on this compound are scarce, related research on indazole derivatives offers insights into their biological potential. For example, studies have shown that modifications to indazole structures can lead to enhanced anticancer activity and selectivity against cancerous cells while maintaining low toxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。